4-(3,3,3-Trifluoropropanesulfonyl)morpholine
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Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, morpholine 3,3,3-trifluoropropanamide has been used to create (E)-β-fluoro-α,β-unsaturated amides upon the addition of many commonly used Grignard reagents . This reaction enables a high level of stereocontrol in the fluoroalkene product .Scientific Research Applications
Antimicrobial Properties
4-(Phenylsulfonyl) morpholine, a compound related to 4-(3,3,3-Trifluoropropanesulfonyl)morpholine, shows promise in antimicrobial applications. It exhibits modulating activity against multi-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. This indicates potential for treating diseases caused by these microorganisms (Oliveira et al., 2015).
Synthesis of DNA-Dependent Protein Kinase Inhibitors
This compound is a key intermediate in the synthesis of DNA-PK inhibitors, which are crucial in cancer research. For instance, it is involved in the synthesis of 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441), an important DNA-PK inhibitor (Aristegui et al., 2006).
Stereodynamics Study
In a study of 1-(trifluoromethylsulfonyl)piperidine and related compounds, including 4-(trifluoromethylsulfonyl)morpholine, researchers investigated their stereodynamic behavior. This research provides insights into the molecular interactions and conformations of such compounds, which is vital for understanding their chemical properties (Shainyan et al., 2008).
Role in Biological Buffers
Compounds like 4-Morpholinepropanesulfonic acid (MOPS) and related morpholine derivatives are used as biological buffers. Their volumetric properties in water and aqueous electrolyte solutions have been studied, which is important for various biochemical and pharmaceutical applications (Taha & Lee, 2010).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives of morpholine have been assessed as inhibitors of carbonic anhydrase enzymes. These compounds showed nanomolar inhibitory concentration, indicating potential for therapeutic applications (Supuran et al., 2013).
Solubility and Phase Separation Studies
The solubility of morpholine derivatives like MOPS in different solvent mixtures has been studied. Such research is crucial for understanding the physicochemical properties of these compounds in various environments (Taha & Lee, 2011).
properties
IUPAC Name |
4-(3,3,3-trifluoropropylsulfonyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO3S/c8-7(9,10)1-6-15(12,13)11-2-4-14-5-3-11/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRBBZLJDUQYAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3,3-Trifluoropropanesulfonyl)morpholine |
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